molecular formula C22H28N2O2 B247738 1-(4-Ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine

1-(4-Ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine

Numéro de catalogue B247738
Poids moléculaire: 352.5 g/mol
Clé InChI: KICXRFKEYSPYTC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It was discovered by a team of researchers at the University of Sydney and is currently being investigated by a number of pharmaceutical companies for its potential therapeutic applications.

Mécanisme D'action

The exact mechanism of action of 1-(4-Ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine is not fully understood, but it is believed to work by blocking the activity of a protein called the angiotensin II type 2 receptor (AT2R). This receptor is involved in the regulation of pain signaling in the nervous system, and blocking its activity has been shown to reduce pain in preclinical models.
Biochemical and Physiological Effects
1-(4-Ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine has been shown to have a number of biochemical and physiological effects that contribute to its analgesic properties. These include reducing the release of inflammatory cytokines, inhibiting the activation of glial cells in the nervous system, and reducing the activity of pain-sensing neurons.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 1-(4-Ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine for lab experiments is its specificity for the AT2R, which allows researchers to selectively target this receptor without affecting other signaling pathways. However, one limitation of 1-(4-Ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine is its relatively short half-life, which may require frequent dosing in some experimental settings.

Orientations Futures

There are several potential future directions for the development of 1-(4-Ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine as a therapeutic agent. One area of interest is the use of 1-(4-Ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine in combination with other pain medications to enhance their analgesic effects. Another potential direction is the development of novel formulations of 1-(4-Ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine that allow for sustained release and longer-lasting effects. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-Ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine and to identify potential biomarkers that could be used to predict patient response to the drug.

Méthodes De Synthèse

1-(4-Ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine can be synthesized using a multi-step process that involves the reaction of 4-ethylbenzylamine with 4-methylphenoxyacetyl chloride. The resulting intermediate is then reacted with piperazine to produce the final product. This synthesis method has been optimized to produce high yields of pure 1-(4-Ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine, making it suitable for large-scale production.

Applications De Recherche Scientifique

1-(4-Ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine has been extensively studied in preclinical models of chronic pain, including neuropathic pain and osteoarthritis pain. In these studies, 1-(4-Ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine has been shown to be effective in reducing pain without causing the side effects associated with currently available pain medications. 1-(4-Ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine has also been shown to have a rapid onset of action, making it a promising candidate for the treatment of acute pain.

Propriétés

Nom du produit

1-(4-Ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine

Formule moléculaire

C22H28N2O2

Poids moléculaire

352.5 g/mol

Nom IUPAC

1-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone

InChI

InChI=1S/C22H28N2O2/c1-3-19-6-8-20(9-7-19)16-23-12-14-24(15-13-23)22(25)17-26-21-10-4-18(2)5-11-21/h4-11H,3,12-17H2,1-2H3

Clé InChI

KICXRFKEYSPYTC-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)C

SMILES canonique

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.